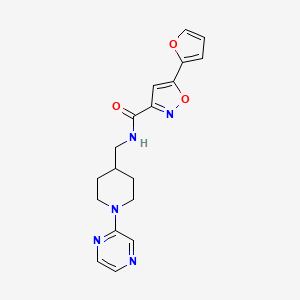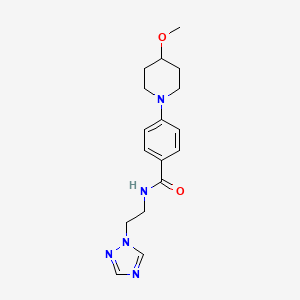
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride, also known as MNBSP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a derivative of pyrrolidine, which is a five-membered heterocyclic compound containing a nitrogen atom. MNBSP is a white crystalline powder that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride involves the binding of the compound to the catalytic domain of PKCε. This binding prevents the enzyme from phosphorylating its downstream targets, leading to a decrease in cellular signaling. The selectivity of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride for PKCε is due to the unique structural features of the compound, which allow it to fit into the active site of the enzyme.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on PKCε, 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride has been shown to have other biochemical and physiological effects. For example, 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride has been shown to increase the levels of reactive oxygen species (ROS) in cells. This increase in ROS levels is thought to contribute to the anti-cancer effects of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride, as cancer cells are more sensitive to oxidative stress than normal cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride in lab experiments is its selectivity for PKCε. This allows researchers to study the specific effects of PKCε inhibition without affecting other cellular processes. However, one limitation of using 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride is its potential toxicity. High concentrations of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride have been shown to be toxic to cells, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for the use of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride in scientific research. One area of interest is the development of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride analogs with improved properties, such as increased selectivity or reduced toxicity. Another area of interest is the study of the effects of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride on other cellular processes, such as autophagy or apoptosis. Additionally, 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride could be used in combination with other drugs to enhance their therapeutic effects. Overall, the unique properties of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride make it a promising compound for future research in a variety of fields.
Synthesis Methods
The synthesis of 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-methylpyrrolidin-3-amine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the amine to form the final product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Scientific Research Applications
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride has been used in scientific research for its ability to selectively inhibit the activity of certain enzymes. Specifically, 4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride has been shown to inhibit the activity of the enzyme protein kinase C epsilon (PKCε). This enzyme is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKCε activity has been shown to have therapeutic potential in the treatment of cancer, diabetes, and cardiovascular disease.
properties
IUPAC Name |
4-methyl-1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S.ClH/c1-8-6-13(7-11(8)12)19(17,18)10-4-2-9(3-5-10)14(15)16;/h2-5,8,11H,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKUJWFPBUSWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide](/img/structure/B2636982.png)



![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2636988.png)
![3-(6-{4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-6-oxohexyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2636991.png)

![4-(4-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/no-structure.png)


![4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2636998.png)


